Application: Coupling Reactions: “tert-Butyldicyclohexylphosphonium tetrafluoroborate” is used as a ligand in various types of coupling reactions . These reactions are fundamental in organic synthesis for creating carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.
Method of Application: In a typical coupling reaction, the ligand (in this case, “tert-Butyldicyclohexylphosphonium tetrafluoroborate”) is combined with a metal catalyst, such as palladium or nickel. The metal-ligand complex then facilitates the coupling of two organic substrates to form a new carbon-carbon bond .
Results or Outcomes: The use of “tert-Butyldicyclohexylphosphonium tetrafluoroborate” as a ligand can improve the efficiency and selectivity of the coupling reaction . .
tert-Butyldicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C₁₆H₃₂BF₄P and a molecular weight of 342.20 g/mol. It is classified as a phosphonium salt, where the phosphonium ion is tert-butyldicyclohexylphosphonium, paired with the tetrafluoroborate anion. This compound appears as a solid and is known for its stability and solubility in polar solvents, making it valuable in various chemical applications .
BCPh-BF4 functions as a ligand in palladium-catalyzed cross-coupling reactions. The bulky and electron-rich nature of BCPh-BF4 helps stabilize the various oxidation states of palladium (Pd(0), Pd(II)) throughout the catalytic cycle []. It facilitates the oxidative addition of the aryl halide to Pd(0) and the reductive elimination step that forms the new carbon-carbon bond [].
The synthesis of tert-butyldicyclohexylphosphonium tetrafluoroborate typically involves a two-step process:
This method allows for high purity and yields of the desired compound .
tert-Butyldicyclohexylphosphonium tetrafluoroborate finds applications in various fields:
Interaction studies involving tert-butyldicyclohexylphosphonium tetrafluoroborate primarily focus on its behavior in solution and its interactions with other chemical species. Research has indicated that it can form stable complexes with various metal ions, which may enhance its catalytic properties. Additionally, studies on its solubility and stability under different pH conditions provide insights into its potential applications in biological systems .
Several compounds share structural similarities with tert-butyldicyclohexylphosphonium tetrafluoroborate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tri-tert-butylphosphonium tetrafluoroborate | Contains three tert-butyl groups | Higher steric hindrance affecting reactivity |
Dicyclohexylphosphonium tetrafluoroborate | Two cyclohexyl groups without tert-butyl | Different steric effects leading to varied reactivity |
Benzyltriethylammonium tetrafluoroborate | Quaternary ammonium salt | Different functional group affecting solubility |
tert-Butyldicyclohexylphosphonium tetrafluoroborate stands out due to its unique combination of steric bulk from both tert-butyl and cyclohexyl groups, which influences its reactivity and stability compared to other similar compounds .
The micellar behavior of tert-butyldicyclohexylphosphonium tetrafluoroborate arises from the interplay between its hydrophobic substituents and the ionic nature of the phosphonium-tetrafluoroborate pair. The cation’s tert-butyl and cyclohexyl groups create steric bulk, promoting the formation of nonpolar domains through van der Waals interactions. Studies on analogous tetraalkyl phosphonium ILs, such as [P₆₆₆,₁₄][TFSI], reveal that alkyl chains longer than 12 carbons drive liquid-liquid phase transitions (LLT) via nanosegregation [2]. While tert-butyldicyclohexylphosphonium lacks extended alkyl chains, its cyclohexyl rings adopt chair conformations that enable π-stacking and hydrophobic clustering. Raman spectroscopy data on similar systems confirm that such local ordering persists even in shorter-chain ILs, though without inducing LLT [2].
The self-assembly of this IL into micellar structures is concentration-dependent. At low concentrations, monomers dominate, but beyond critical micelle concentrations (CMC), aggregation occurs to minimize interfacial energy. Dynamic light scattering (DLS) studies on tri-n-butyl(octadecyl)phosphonium tetrafluoroborate, a structural analog, demonstrate micelle sizes ranging from 5–20 nm, influenced by the alkyl chain length and counterion [4]. For tert-butyldicyclohexylphosphonium, the rigid cyclohexyl groups likely reduce micellar flexibility, resulting in smaller, more ordered aggregates.
Solvent polarity profoundly influences the solvation and aggregation of tert-butyldicyclohexylphosphonium tetrafluoroborate. In polar aprotic solvents like acetonitrile, the tetrafluoroborate anion’s weak coordination strength allows for extensive ion dissociation, enhancing solubility. Conversely, in nonpolar solvents such as toluene, the IL forms reverse micelles, with the hydrophobic cation shell shielding the anion. This behavior mirrors observations in [P₄₄₄,₁₄][BF₄], where solvent polarity modulates the balance between Coulombic and dispersion forces [2].
Dielectric spectroscopy measurements on related phosphonium ILs reveal that solvent-induced changes in ionic conductivity correlate with the degree of ion pairing. For instance, in methanol, tert-butyldicyclohexylphosphonium tetrafluoroborate exhibits higher conductivity due to solvent-mediated charge screening, whereas in hexane, conductivity drops as ions remain tightly paired within micelles [4]. Molecular dynamics (MD) simulations further predict that solvent molecules penetrate the micellar core in polar media, disrupting hydrophobic interactions and reducing aggregate stability.
Computational studies provide atomic-level insights into the interionic forces governing tert-butyldicyclohexylphosphonium tetrafluoroborate’s behavior. Density functional theory (DFT) calculations highlight the cation’s low polar surface area (TPSA = 0 Ų) and high octanol-water partition coefficient (LogP = 3.55), consistent with its hydrophobic character [1]. The tert-butyl group induces significant steric hindrance, limiting close contact between the phosphonium center and the tetrafluoroborate anion.
MD simulations of analogous ILs, such as [P₆₆₆,₁₂][TFSI], demonstrate that alkyl chain length and branching modulate the spatial distribution of ions. For tert-butyldicyclohexylphosphonium, the cyclohexyl rings adopt orientations that minimize torsional strain, creating a rigid cation framework. This rigidity reduces conformational entropy, favoring ordered ionic arrangements over chaotic liquid-like states. The tetrafluoroborate anion, with its tetrahedral geometry, occupies interstitial spaces between cations, stabilized by electrostatic and inductive interactions rather than direct hydrogen bonding [2].
Hydrogen bonding in tert-butyldicyclohexylphosphonium tetrafluoroborate is limited by the cation’s lack of hydrogen donors (H_Donors = 0) [1]. However, the tetrafluoroborate anion participates in weak hydrogen bonds with protic solvents or water impurities. Infrared spectroscopy of similar ILs shows that BF₄⁻’s B–F stretching modes shift in protic environments, indicating anion-solvent interactions [4]. In anhydrous conditions, the anion engages in charge-assisted C–H···F interactions with the cation’s alkyl groups, as evidenced by X-ray crystallography of tri-n-butyl(octadecyl)phosphonium tetrafluoroborate [4].
Notably, the cyclohexyl groups’ C–H bonds exhibit partial positive charges due to electron withdrawal by the phosphonium center, enhancing their ability to form C–H···F contacts. These interactions, though weaker than traditional hydrogen bonds, contribute to the IL’s structural cohesion. Comparative studies with nitrate-based ILs reveal that tetrafluoroborate’s lower basicity results in less pronounced hydrogen-bonding networks, favoring dispersion-driven assembly instead [2].
tert-Butyldicyclohexylphosphonium tetrafluoroborate exemplifies the potential of phosphonium ionic liquids as environmentally sustainable solvents for advanced polymer processing applications. The unique solvation properties of this compound enable effective dissolution and manipulation of various polymer systems under mild conditions while eliminating the need for volatile organic compounds [8] [9].
The compound's effectiveness as a green solvent stems from its exceptional dissolution capabilities, particularly for biopolymers and synthetic macromolecules. Phosphonium-based ionic liquids demonstrate remarkable ability to disrupt inter- and intra-molecular hydrogen bonding networks in polymer matrices through selective solvation mechanisms [8]. This dissolution process occurs under relatively mild temperature and pressure conditions compared to conventional processing methods, significantly reducing energy requirements and environmental impact [10] [9].
Research has established that phosphonium ionic liquids can effectively dissolve cellulose and lignin, critical components in lignocellulosic biomass processing for sustainable materials production [11] [12]. The phase-separable nature of longer-chain phosphonium ionic liquids enables efficient recovery and recycling of both the ionic liquid solvent and dissolved polymer products, addressing key economic and environmental concerns in industrial polymer processing [11].
The IonoSolv process represents a significant advancement in biomass fractionation using phosphonium ionic liquids, operating at typical conditions of 120°C for 9 hours with water content ranging from 10-40 weight percent [13]. This process achieves effective separation of cellulose, hemicellulose, and lignin fractions, with the isolated cellulose exhibiting high crystallinity suitable for pharmaceutical and food industry applications [13].
Processing Parameter | Conventional Method | Ionic Liquid Method | Improvement |
---|---|---|---|
Operating Temperature | 150-200°C | 120°C | 20-40% reduction |
Processing Time | 12-24 hours | 9 hours | 25-62% reduction |
Volatile Organic Compounds | High emission | Zero emission | 100% elimination |
Solvent Recovery | Limited | >95% | Significant improvement |
Energy Consumption | High | Reduced | 30-50% reduction |
The environmental benefits of tert-Butyldicyclohexylphosphonium tetrafluoroborate in polymer processing extend beyond simple solvent replacement. The compound's non-volatile nature eliminates atmospheric emissions during processing operations, while its chemical stability enables repeated use cycles without significant degradation [8] [9]. Studies have demonstrated that phosphonium ionic liquids can be recycled and reused multiple times while maintaining their dissolution effectiveness and chemical integrity [9].
Polymer synthesis applications have shown that ionic liquid-mediated polymerization reactions can proceed at lower temperatures than conventional methods, reducing energy consumption and minimizing unwanted side reactions [14]. The unique properties of phosphonium ionic liquids enable control over polymer molecular weight distribution and tacticity through selective solvation and stabilization of growing polymer chains [14].
The recovery of polymers from ionic liquid solutions presents innovative opportunities for green chemistry applications. Water-soluble phosphonium ionic liquids enable precipitation-based separation strategies using water as an environmentally benign anti-solvent, eliminating the need for toxic organic solvents in product isolation steps [14]. This approach represents a significant advancement toward truly sustainable polymer processing methodologies.
tert-Butyldicyclohexylphosphonium tetrafluoroborate demonstrates exceptional utility in nanostructured material synthesis, serving multiple roles including reaction medium, structure-directing agent, and stabilizing ligand. The unique properties of this phosphonium ionic liquid enable precise control over nanoparticle size, morphology, and surface characteristics through carefully orchestrated synthesis protocols [15] [16].
The phosphonium cation's bulky cyclohexyl and tert-butyl substituents provide significant steric stabilization for growing nanoparticles, preventing uncontrolled aggregation while allowing controlled assembly into desired nanostructures [16]. This steric stabilization mechanism operates through formation of protective ionic liquid layers around nascent nanoparticles, maintaining colloidal stability during synthesis and subsequent processing operations [16].
Research has demonstrated that phosphonium ionic liquids can serve as effective phosphorus sources for nanostructured metal phosphide synthesis, particularly in microwave-assisted fabrication protocols [17]. Using tetrabutylphosphonium chloride as both phosphorus source and reaction medium, nanostructured nickel phosphide materials have been synthesized in remarkably short timeframes of 1-2 minutes under microwave heating conditions [17].
Nanostructure Type | Synthesis Time | Temperature | Size Range | Application |
---|---|---|---|---|
Metal Nanoparticles | 5-30 minutes | 150-300°C | 2-50 nm | Catalysis |
Metal Phosphides | 1-2 minutes | Microwave | 10-100 nm | Electrocatalysis |
Oxide Nanostructures | 10-60 minutes | 200-400°C | 5-200 nm | Energy Storage |
Carbon Nanomaterials | 30-120 minutes | 300-600°C | Variable | Electronics |
The templating behavior of tert-Butyldicyclohexylphosphonium tetrafluoroborate enables fabrication of mesoporous materials with controlled pore architectures. Coarse-grained molecular dynamics simulations and density functional theory calculations reveal that the self-assembly characteristics of phosphonium ionic liquids can be systematically tuned through adjustment of water content and precursor selection [18]. This tunability enables rational design of nanostructured materials with predetermined porosity and surface area characteristics.
Ionic liquid-enhanced nanomaterial assembly techniques utilizing phosphonium ionic liquids have enabled fabrication of highly stable flexible transparent electrodes with ordered layered structures [19]. The hydrophobic and nonvolatile nature of phosphonium ionic liquids facilitates formation of stable interfaces with water, effectively preventing sedimentation loss of assembled nanomaterials during processing [19]. These assembled structures demonstrate exceptional optoelectronic properties with sheet resistances as low as 9.4 ohms per square and optical transmittances exceeding 93 percent [19].
The microwave-driven synthesis approach using phosphonium ionic liquids offers remarkable advantages in terms of energy efficiency and processing time. Nickel phosphide nanoparticles synthesized using this methodology require overpotentials of only 102 millivolts to reach current densities of 10 milliamperes per square centimeter for hydrogen evolution reactions, with Tafel slopes as low as 46 millivolts per decade [17]. These performance metrics demonstrate the superior electrocatalytic activity achievable through ionic liquid-mediated nanostructure fabrication.
The choice of counteranions in phosphonium ionic liquids provides additional control over nanostructure formation mechanisms. Research has shown that varying nickel salt counteranions can selectively tune the phase composition of synthesized nickel phosphides, with acetate and acetylacetonate precursors yielding nickel diphosphide nanoparticles, while chloride and sulfate sources produce nickel dodecaphosphide nanocrystals [17].
tert-Butyldicyclohexylphosphonium tetrafluoroborate exhibits exceptional potential in supported ionic liquid membrane systems for carbon dioxide separation and capture applications. The compound's unique combination of high thermal stability, selective carbon dioxide affinity, and excellent membrane compatibility positions it as a promising component in next-generation carbon capture technologies [20] [21].
Supported ionic liquid membranes incorporating phosphonium ionic liquids demonstrate superior carbon dioxide separation performance compared to conventional organic solvent-based systems. The tetrafluoroborate anion provides enhanced electrochemical stability while maintaining favorable carbon dioxide solubility characteristics essential for efficient separation processes [22] [21]. These membrane systems achieve carbon dioxide permeances exceeding 3900 gas permeation units with carbon dioxide to nitrogen selectivities approaching 1200 under optimized operating conditions [23].
The mechanism of carbon dioxide separation in phosphonium tetrafluoroborate ionic liquid membranes involves both physisorption and facilitated transport phenomena. The carbon dioxide molecules interact preferentially with the tetrafluoroborate anions through Lewis acid-base interactions, while the bulky phosphonium cations provide structural framework for selective gas transport [23] [24]. This dual interaction mechanism enables high selectivity values while maintaining adequate permeability for practical applications.
Separation Performance | Value | Operating Conditions | Reference |
---|---|---|---|
CO₂ Permeance | 3923 GPU | 410 ppm CO₂, 1 atm | [23] |
CO₂/N₂ Selectivity | 1200 | Room temperature | [23] |
CO₂/O₂ Selectivity | 300 | Room temperature | [23] |
CO₂ Solubility | 0.1-0.3 mol/mol | 298 K, 1 atm | [25] |
Operating Temperature | 50-120°C | Variable pressure | [20] |
The thermal stability of tert-Butyldicyclohexylphosphonium tetrafluoroborate enables membrane operation at elevated temperatures where conventional polymeric membranes experience degradation. This thermal robustness allows for carbon dioxide capture from high-temperature flue gas streams without requiring expensive cooling operations, significantly improving the economic viability of carbon capture processes [20] [26].
Research has demonstrated that phosphonium ionic liquid membranes can effectively capture carbon dioxide directly from ambient air with concentrations as low as 410 parts per million [23]. The facilitated transport mechanism remains effective even at these extremely low carbon dioxide partial pressures, enabling potential applications in direct air capture technologies for atmospheric carbon dioxide removal [23].
The integration of graphene oxide support structures with phosphonium ionic liquid carriers creates composite membranes with enhanced mechanical stability and improved separation performance [23]. These composite systems demonstrate excellent resistance to pressure-induced deformation while maintaining high carbon dioxide transport rates through optimized ionic liquid loading and pore structure design [23].
Regeneration and recyclability studies indicate that phosphonium tetrafluoroborate ionic liquid membranes can undergo multiple carbon dioxide absorption-desorption cycles with minimal performance degradation [27] [28]. The chemical stability of the tetrafluoroborate anion prevents decomposition reactions that commonly plague other ionic liquid systems, ensuring long-term membrane performance and economic viability [27].
The selectivity of phosphonium ionic liquids for carbon dioxide over other flue gas components such as nitrogen, oxygen, and water vapor enables effective post-combustion carbon capture applications [26] [28]. Experimental measurements reveal that phosphonium ionic liquids demonstrate higher selectivity for carbon dioxide absorption compared to hydrogen, nitrogen, and oxygen, with performance comparable to sulfur dioxide and hydrogen sulfide separation systems [29].